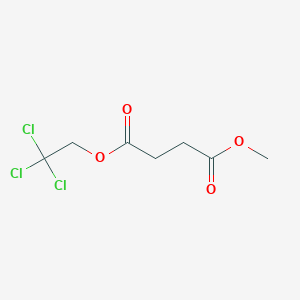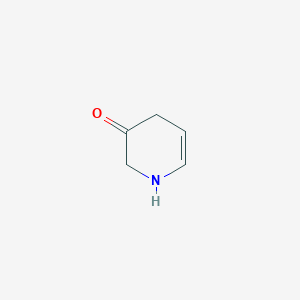
4-(Benzenesulfonyl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)but-3-en-2-ol is an organic compound characterized by the presence of a benzenesulfonyl group attached to a butenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)but-3-en-2-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate butenol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzenesulfonyl)but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Benzenesulfonyl)but-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzenesulfonyl)but-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzenesulfonyl)butan-2-one
- 4-(Benzenesulfonyl)but-2-en-1-ol
- 4-(Benzenesulfonyl)but-3-en-1-ol
Uniqueness
4-(Benzenesulfonyl)but-3-en-2-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzenesulfonyl group and the butenol backbone allows for a wide range of chemical modifications and applications .
Propiedades
Número CAS |
129083-19-8 |
|---|---|
Fórmula molecular |
C10H12O3S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H12O3S/c1-9(11)7-8-14(12,13)10-5-3-2-4-6-10/h2-9,11H,1H3 |
Clave InChI |
JABFJGMKUVJZPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CS(=O)(=O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


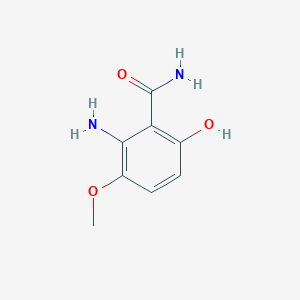

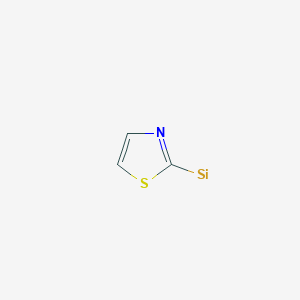



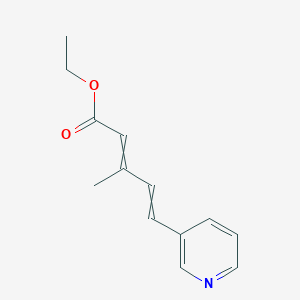

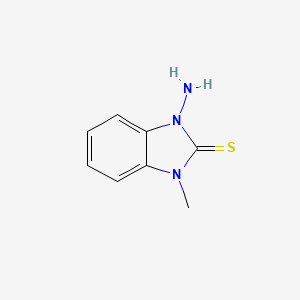
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
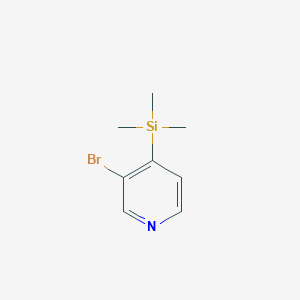
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
